Cas no 948-54-9 (1-(Bromophenylmethyl)-4-chlorobenzene)

1-(Bromophenylmethyl)-4-chlorobenzene structure
948-54-9 structure
Nome del prodotto:1-(Bromophenylmethyl)-4-chlorobenzene
Numero CAS:948-54-9
MF:C13H10BrCl
MW:281.575501918793
CID:40391

1-(Bromophenylmethyl)-4-chlorobenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(Bromophenylmethyl)-4-chlorobenzene
    • 1-(BROMO-PHENYL-METHYL)-4-CHLORO-BENZENE
    • 1-(Bromophenylmethyl)-4-chlorobenzene (ACI)
    • Methane, bromo(p-chlorophenyl)phenyl- (6CI, 7CI, 8CI)
    • 1-(4-Chlorophenyl)-1-phenylmethyl bromide
    • 1-[Bromo(phenyl)methyl]-4-chlorobenzene
    • 4-Chloro-α-phenylbenzyl bromide
    • Inchi: 1S/C13H10BrCl/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H
    • Chiave InChI: MPUGMNSVMMFEOE-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(C(C2C=CC=CC=2)Br)=CC=1

Proprietà calcolate

  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 181
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente

1-(Bromophenylmethyl)-4-chlorobenzene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B282700-5mg
1-(Bromophenylmethyl)-4-chlorobenzene
948-54-9
5mg
$ 370.00 2022-06-07
TRC
B282700-2.5mg
1-(Bromophenylmethyl)-4-chlorobenzene
948-54-9
2.5mg
$ 200.00 2022-06-07
TRC
B282700-10mg
1-(Bromophenylmethyl)-4-chlorobenzene
948-54-9
10mg
$ 585.00 2022-06-07

1-(Bromophenylmethyl)-4-chlorobenzene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Bromine ;  118 °C; 8 h, 118 °C
Riferimento
Method for preparation of chlorcyclizine hydrochloride
, China, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Bromine ;  1.5 - 2 h, rt; rt → 55 °C; 5 - 6 h, 50 - 55 °C; 55 °C → rt
1.2 Reagents: Sodium carbonate ,  Sodium sulfate ;  1 h, rt
Riferimento
Method for synthesizing chlorcyclizine hydrochloride
, China, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Chloroform ,  Diisopropyl ether ;  cooled; 1 h, rt
Riferimento
Preparation of tricyclic compounds as prostaglandin I2 receptor agonists
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
Riferimento
Synthesis and anticonvulsant activity of some cinnamylpiperazine derivatives
Hu, Chuan; Sun, Zhi-Gang; Wei, Cheng-Xi; Quan, Zhe-Shan, Letters in Drug Design & Discovery, 2010, 7(9), 661-664

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Bromine Catalysts: Benzoyl peroxide ;  rt → 131 °C; 0.5 h, 131 °C; 2 h, 131 °C
Riferimento
Improvement for synthesis process of cetirizine hydrochloride
Liu, Bue, Guangdong Huagong, 2008, 35(9), 66-67

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  1.5 h, reflux
Riferimento
Improved synthesis of cetirizine hydrochloride
Wang, Jian-jun; Yang, Xue-yan; Wu, Fan-hong, Huadong Ligong Daxue Xuebao, 2002, 28(6), 668-670

Synthetic Routes 7

Condizioni di reazione
Riferimento
Reactions of halometal alcoholates. LXXVI. Anomalous courses of the reactions of aromatic ketones with organomagnesium compounds
Lapkin, I. I.; Khokhryakova, N. P.; Rybakova, M. N., Sintetich. Metody na Osnove Metalloorgan. Soedinenii., 1977, 71, 71-6

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Thionyl bromide Solvents: Dichloromethane ;  cooled; 4 h, rt
Riferimento
Pyrimidinone derivatives and their preparation, and use in the treatment of GPR119-related diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione
Riferimento
Substituted piperazines
, German Democratic Republic, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Oxygen ,  Aluminum bromide (AlBr3), hexahydrate Solvents: 1,4-Dioxane ;  4 h, 70 °C
Riferimento
AlBr3·6H2O catalyzed oxidation of benzylic alcohols
Zhong, Yun-Mei; Ma, Heng-Chang; Wang, Jin-Xia; Jia, Xiao-Jie; Li, Wen-Feng; et al, Catalysis Science & Technology, 2011, 1(6), 927-931

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Phosphorus pentoxide ,  Potassium bromide Solvents: Acetonitrile ;  60 min, rt
Riferimento
An efficient and selective method for the iodination and bromination of alcohols under mild conditions
Khazdooz, Leila; Zarei, Amin; Aghaei, Hamidreza; Azizi, Ghobad; Gheisari, Mohammad Mehdi, Tetrahedron Letters, 2016, 57(2), 168-171

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  cooled; 2 h, reflux; cooled
1.3 Reagents: Water ;  cooled
Riferimento
Preparation of 1-[bromo(phenyl)methyl]-4-chlorobenzene via by phase transfer catalysis
Kang, Huaiping; Wang, Juan; Liu, Yuzhen; Nie, Xinyong, Huaxue Shijie, 2006, 47(1), 36-37

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Toluene ,  Water ;  15 min, 75 °C
1.2 Reagents: Sulfuric acid ;  3 h, 75 - 80 °C; 1 h, 75 - 80 °C; 80 °C → rt
1.3 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  neutralized
Riferimento
Synthesis of 1-[(4-chlorophenyl) phenyl methyl] piperazine
Dong, Chuan-ming; Chu, Ji-cheng; Li, Mao-xia, Meitan Yu Huagong, 2014, 37(1), 83-84

Synthetic Routes 14

Condizioni di reazione
Riferimento
Preparation of Atarax (hydroxyzine hydrochloride)
Yu, I-Ch'eng; Lui, Ch'uan-Ming; Lu, Chung-Lin, Yaoxue Xuebao, 1966, 13(7), 514-17

1-(Bromophenylmethyl)-4-chlorobenzene Raw materials

1-(Bromophenylmethyl)-4-chlorobenzene Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:948-54-9)1-(Bromophenylmethyl)-4-chlorobenzene
sfd13070
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta